molecular formula C9H13N3O5 B12392399 L-Lytidine

L-Lytidine

Cat. No.: B12392399
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-WJJYBJGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lytidine is a nucleoside analog that plays a crucial role in various biological processes. It consists of a cytosine base attached to a ribose sugar. This compound is essential in the construction of RNA and DNA molecules, contributing to the transmission and storage of genetic information .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lytidine can be synthesized through chemical or biosynthetic methods. The chemical synthesis typically involves the reaction of cytosine with D-ribose under specific conditions to form the nucleoside . The reaction conditions often include the use of catalysts and controlled temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often relies on microbial fermentation. Strains of Escherichia coli and Bacillus subtilis are commonly used for this purpose . The fermentation process involves optimizing various factors such as glucose concentration, ammonium sulfate levels, pH, and temperature to maximize yield .

Chemical Reactions Analysis

Types of Reactions

L-Lytidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may result in the formation of oxides, while reduction may yield reduced forms of the nucleoside .

Scientific Research Applications

L-Lytidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-Lytidine involves its incorporation into RNA and DNA molecules, where it plays a role in the transmission and storage of genetic information. It interacts with various molecular targets and pathways, including those involved in protein translation and cell proliferation .

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-amino-1-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7?,8-/m0/s1

InChI Key

UHDGCWIWMRVCDJ-WJJYBJGOSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.